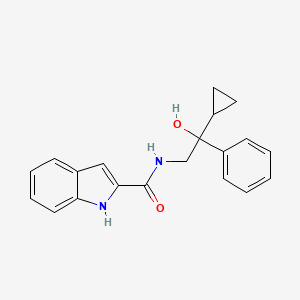

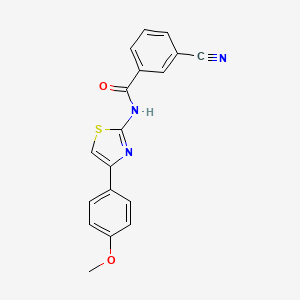

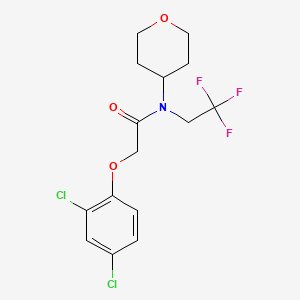

1-(1-(4-(tert-ブチル)ベンゾイル)アゼチジン-3-イル)ピロリジン-2,5-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrrolidine-dione derivatives typically involves multi-step reactions, including condensation, cyclization, and substitution processes. For instance, pyrrolidine-dione derivatives have been synthesized through reactions involving different aroyl acetates with N-substituted glycine esters, showcasing the versatility of these compounds in forming variously substituted derivatives with potential herbicidal activities (Zhu et al., 2005). Such processes highlight the complex synthesis routes possible for compounds related to 1-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like FT-IR, NMR, and HRMS play crucial roles in determining the molecular structures of pyrrolidine-dione derivatives. These techniques help elucidate the compound's geometry, confirming the structure through detailed analysis of bond lengths, angles, and molecular conformations (Lv et al., 2013).

Chemical Reactions and Properties

Pyrrolidine-diones undergo various chemical reactions, including acylation, which leads to the formation of 3-acyltetramic acids, a process that further demonstrates the compound's reactivity and potential for derivatization (Jones et al., 1990). These reactions are pivotal for exploring the chemical properties and reactivity of such compounds.

Physical Properties Analysis

The physical properties of pyrrolidine-dione derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different solvents and conditions, which is crucial for its application in synthesis processes.

Chemical Properties Analysis

The chemical properties of pyrrolidine-dione derivatives, including their stability, reactivity with various reagents, and potential biological activities, are significant for their application in medicinal chemistry and material science. For example, studies have shown that certain pyrrolidine-dione derivatives exhibit anti-cancer activities, highlighting their importance in drug discovery and development processes (Singh & Paul, 2006).

科学的研究の応用

生物活性天然物の合成

タイトル化合物は、生物活性天然物の合成のための貴重な前駆体として役立ちます。具体的には、インディアセンAやインディアセンBなどの化合物の生合成において役割を果たします。 これらの天然物は、抗がん、抗炎症、鎮痛、抗精神病、鎮痛、細胞毒性、および5-リポキシゲナーゼ阻害効果を含む、多様な薬理作用を示します .

抗菌活性

研究者は、この化合物の抗菌性をスクリーニングしてきました。10μg/ディスクの濃度で、グラム陽性菌株(黄色ブドウ球菌および枯草菌)とグラム陰性菌株(大腸菌および緑膿菌)の両方に対して試験されました。 その抗菌の可能性を理解することは、新しい治療薬を開発するために不可欠です .

抗腫瘍評価

この化合物の抗腫瘍活性が調査されています。AO/EB二重染色とホエックスト33342染色の形態学的分析、およびFACS分析による細胞アポトーシスとサイクル評価を含むさらなる実験により、その阻害効果が明らかになりました。 この研究は、がん治療におけるその可能性を理解するのに役立ちます .

構造的に新規な誘導体

[1,2,4]トリアジノ[5,6-b]インドールおよびインドロ[2,3-b]キノキサリン系にtert-ブチル基を導入することにより、一連の新規誘導体が得られました。 これらの化合物は、独特の構造的特徴を示し、医薬品化学や材料科学など、さまざまな分野で応用される可能性があります .

合成方法論開発

この化合物を調製するために使用される合成経路は、容易に入手可能な出発物質と単純な試薬を含みます。 効率的な合成スキームを設計することにより、研究者は複雑な分子へのアクセスのための実際的な方法論の開発に貢献しています .

将来の方向性

作用機序

Target of Action

It is noted that this compound is useful as a rigid linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The mode of action of this compound is related to its role in PROTAC development . The compound, acting as a rigid linker, connects the E3 ubiquitin ligase to the target protein . This connection facilitates the tagging of the target protein with ubiquitin, a signal for protein degradation . The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation . When the target protein is tagged with ubiquitin, it is recognized by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins . The degradation of specific proteins can have various downstream effects, depending on the functions of those proteins .

Pharmacokinetics

The optimization of drug-like properties is a consideration in the design of protacs .

Result of Action

The result of the action of this compound is the degradation of specific target proteins . By selectively degrading certain proteins, it may be possible to modulate biological processes or pathways that are dysregulated in disease states .

Action Environment

The action of this compound, like all PROTACs, is influenced by various environmental factors . These can include the presence of the target protein and E3 ligase, the cellular environment, and the stability of the PROTAC itself

特性

IUPAC Name |

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-18(2,3)13-6-4-12(5-7-13)17(23)19-10-14(11-19)20-15(21)8-9-16(20)22/h4-7,14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVVAUUAMMBCTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)

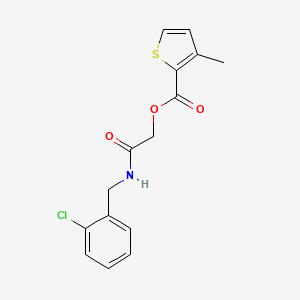

![Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2497014.png)

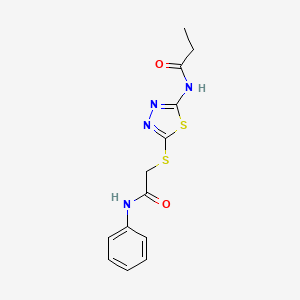

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497020.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(2-hydroxyphenyl)methyl][(oxolan-2-yl)methyl]amino}acetamide](/img/structure/B2497032.png)